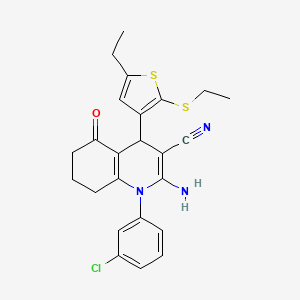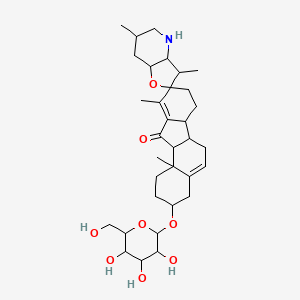![molecular formula C24H29N5O5S2 B11628328 6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque est un composé organique complexe doté d'une structure unique comprenant plusieurs groupes fonctionnels tels que la pipérazine, la pyrimidine, la thiazolidine et l'acide hexanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation des intermédiaires pipérazine et pyrimidine, suivie de leur condensation avec des dérivés de thiazolidine et d'acide hexanoïque. Les conditions réactionnelles comprennent souvent des températures contrôlées, des niveaux de pH et l'utilisation de catalyseurs pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux dérivés.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des solvants spécifiques, des températures et des niveaux de pH pour atteindre les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à un éventail diversifié de dérivés.
Applications de la recherche scientifique
L'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement de médicaments et le traitement des maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-[4-(2-hydroxyéthyl)pipérazin-1-yl]éthanesulfonique : Un composé apparenté présentant des groupes fonctionnels similaires mais des caractéristiques structurelles différentes.
Acide 4-(2-hydroxyéthyl)pipérazine-1-éthanesulfonique : Un autre composé similaire utilisé dans la recherche biologique.
Unicité
L'acide 6-[(5Z)-5-({2-[4-(2-hydroxyéthyl)pipérazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}méthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoïque est unique en raison de sa structure complexe et de la présence de plusieurs groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C24H29N5O5S2 |
|---|---|
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
6-[(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H29N5O5S2/c30-15-14-26-10-12-27(13-11-26)21-17(22(33)28-8-5-3-6-19(28)25-21)16-18-23(34)29(24(35)36-18)9-4-1-2-7-20(31)32/h3,5-6,8,16,30H,1-2,4,7,9-15H2,(H,31,32)/b18-16- |
Clé InChI |
UYTDRPMHIGAZTI-VLGSPTGOSA-N |
SMILES isomérique |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-(2,5-dimethoxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628248.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11628252.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628261.png)
![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11628288.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)

![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
